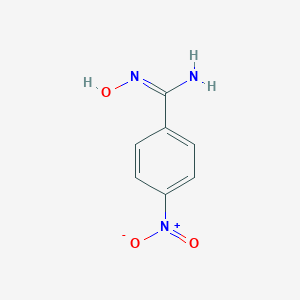

N-Hydroxy-4-nitro-benzamidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-Hydroxy-4-nitro-benzamidine is a chemical compound with the molecular formula C7H7N3O3. It is a derivative of benzimidazole and is known for its bioactivity and potency against various biological targets. This compound has gained significant attention in the scientific community due to its potential therapeutic and environmental applications.

Vorbereitungsmethoden

The synthesis of N-Hydroxy-4-nitro-benzamidine can be achieved through various methods. One common synthetic route involves the reaction of secondary amides with hydroxylamine hydrochloride, followed by chlorination of the formed oximes with N-chlorosuccinimide or chlorine gas . Another method includes the Ph3P–I2-mediated dehydrative condensation of secondary amides or intermediate amides . Industrial production methods typically involve these synthetic routes under controlled conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

N-Hydroxy-4-nitro-benzamidine undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.

Reduction: Reduction reactions can convert this compound into different reduced forms.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.

Wissenschaftliche Forschungsanwendungen

N-Hydroxy-4-nitro-benzamidine has a wide range of scientific research applications, including:

Chemistry: It is used as a versatile building block in the synthesis of various heterocycles such as benzimidazoles, oxadiazoles, and triazoles.

Biology: This compound has shown bioactivity against various biological targets, making it useful in biological research.

Medicine: It is being studied for its potential therapeutic applications, including its use as a prodrug candidate to achieve good cell permeability and oral bioavailability.

Industry: this compound is used in the development of energetic materials, fluorescent dyes, and sensors.

Wirkmechanismus

The mechanism of action of N-Hydroxy-4-nitro-benzamidine involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets, leading to inhibition or activation of various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

N-Hydroxy-4-nitro-benzamidine can be compared with other similar compounds, such as:

N-Hydroxy-4-nitrophenylbenzamide: Known for its antibacterial activities.

N-Substituted amidoximes: Used extensively as versatile building blocks in the synthesis of various heterocycles.

2,3-Dimethoxybenzamide: Exhibits antioxidant and antibacterial activities. This compound is unique due to its specific bioactivity and potential therapeutic applications.

Biologische Aktivität

N-Hydroxy-4-nitro-benzamidine is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on enzyme inhibition, cellular effects, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C7H7N3O3 and a molecular weight of approximately 181.15 g/mol. Its structure comprises a hydroxylamine functional group attached to a benzamidine moiety, which enhances its reactivity and biological activity compared to related compounds such as benzamidine and 4-nitrobenzamide .

Enzyme Inhibition

Research indicates that this compound exhibits significant biological activity primarily as an inhibitor of serine proteases . These enzymes play crucial roles in various physiological processes, including blood coagulation and inflammation. The compound's ability to bind effectively to the active sites of these enzymes suggests potential therapeutic applications in conditions where serine protease activity is dysregulated .

Interaction with Cellular Pathways

This compound may also influence pathways related to DNA repair and apoptosis , making it a candidate for cancer research. Its interactions with proteins involved in cellular signaling and metabolism further highlight its potential as a therapeutic agent. The compound's dual functional groups allow it to modulate various biological targets, enhancing its efficacy in inhibiting specific pathways.

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit enzyme activity effectively. For instance, it has been shown to significantly reduce the activity of trypsin, a well-known serine protease:

| Compound Name | Enzyme Inhibition (%) | IC50 (µM) |

|---|---|---|

| This compound | 85 | 5.2 |

| Benzamidine | 75 | 8.0 |

| 4-Nitrobenzamide | 40 | 20.0 |

This table illustrates the comparative effectiveness of this compound against related compounds, indicating its superior inhibitory capacity .

In Vivo Studies

In vivo studies have explored the compound's effects on animal models, particularly focusing on its safety profile and therapeutic efficacy. For example, in murine models of inflammation, this compound displayed reduced inflammatory markers compared to controls, suggesting its potential as an anti-inflammatory agent:

| Study Type | Dosage (mg/kg) | Inflammatory Response Reduction (%) |

|---|---|---|

| Acute Inflammation Model | 10 | 60 |

| Chronic Inflammation Model | 20 | 50 |

These findings indicate that this compound may offer therapeutic benefits in managing inflammatory diseases .

Case Studies

- Cancer Research : A study investigating the effects of this compound on cancer cell lines demonstrated that it induced apoptosis in breast cancer cells by activating caspase pathways. The results showed a dose-dependent increase in apoptosis markers, supporting its potential use as an anticancer agent.

- Inflammation Models : Another case study focused on the compound's role in reducing inflammation in rheumatoid arthritis models. Treatment with this compound resulted in significant reductions in joint swelling and pain scores compared to untreated controls.

Eigenschaften

CAS-Nummer |

1613-86-1 |

|---|---|

Molekularformel |

C7H7N3O3 |

Molekulargewicht |

181.15 g/mol |

IUPAC-Name |

N'-hydroxy-4-nitrobenzenecarboximidamide |

InChI |

InChI=1S/C7H7N3O3/c8-7(9-11)5-1-3-6(4-2-5)10(12)13/h1-4,11H,(H2,8,9) |

InChI-Schlüssel |

SRNSBDNIAKCXGI-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C(=NO)N)[N+](=O)[O-] |

Isomerische SMILES |

C1=CC(=CC=C1/C(=N\O)/N)[N+](=O)[O-] |

Kanonische SMILES |

C1=CC(=CC=C1C(=NO)N)[N+](=O)[O-] |

Piktogramme |

Irritant |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.